molecular formula C19H21N5O2 B11243492 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide

2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide

Cat. No.: B11243492
M. Wt: 351.4 g/mol
InChI Key: DEVFOVCAXQVOLD-UHFFFAOYSA-N
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Description

2-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-phenylacetamide is a heterocyclic compound that incorporates both pyrazole and pyrimidine moieties. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-phenylacetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-(thiazolo[4,5-b]pyridine-2-yl)hydrazine with acetylacetone in methanol, using glacial acetic acid as a catalyst . This reaction proceeds through nucleophilic addition and dehydration processes, resulting in the formation of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like methanol or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-phenylacetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-phenylacetamide is unique due to its specific combination of pyrazole and pyrimidine moieties, which confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H21N5O2

Molecular Weight

351.4 g/mol

IUPAC Name

2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]-N-phenylacetamide

InChI

InChI=1S/C19H21N5O2/c1-12-10-13(2)24(22-12)19-20-15(4)14(3)18(26)23(19)11-17(25)21-16-8-6-5-7-9-16/h5-10H,11H2,1-4H3,(H,21,25)

InChI Key

DEVFOVCAXQVOLD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NC(=C(C(=O)N2CC(=O)NC3=CC=CC=C3)C)C)C

Origin of Product

United States

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